2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
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Overview
Description
2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a complex organic compound featuring a pyrazine ring linked to a pyrrolidine moiety, which is further connected to a benzo[b][1,4]dioxepin structure via a sulfonyl group
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is derived from 3,4-dihydro-2H-1,5-benzodioxepin-7-amine , which has been used in the synthesis of various biologically active agents . .
Biochemical Pathways
Derivatives of 3,4-dihydro-2h-1,5-benzodioxepin-7-amine have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways, but further studies are required to confirm this.
Result of Action
Based on the known activities of similar compounds, it can be hypothesized that the compound may have antioxidant, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Benzo[b][1,4]dioxepin Core: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate epoxide under acidic or basic conditions.
Sulfonylation: The benzo[b][1,4]dioxepin derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Pyrrolidine Attachment: The sulfonylated intermediate is reacted with a pyrrolidine derivative, often under nucleophilic substitution conditions.
Pyrazine Coupling: Finally, the pyrrolidine-sulfonyl intermediate is coupled with a pyrazine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]dioxepin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological pathways, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with unique properties, such as polymers or coatings with specific chemical resistances or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
- **2-((1-(benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- **2-((1-(benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
Uniqueness
Compared to similar compounds, 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine stands out due to the presence of the pyrazine ring, which can confer unique electronic properties and reactivity. This can make it more suitable for specific applications, such as in the development of electronic materials or as a scaffold for drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-26(22,14-2-3-15-16(10-14)24-9-1-8-23-15)20-7-4-13(12-20)25-17-11-18-5-6-19-17/h2-3,5-6,10-11,13H,1,4,7-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFCOKRSYZTFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CN=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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